molecular formula C5H12N2O2 B1401484 Propanamide, 2-amino-N-methoxy-N-methyl-, (R)- CAS No. 114684-51-4

Propanamide, 2-amino-N-methoxy-N-methyl-, (R)-

Cat. No. B1401484
CAS RN: 114684-51-4
M. Wt: 132.16 g/mol
InChI Key: FYYCIUWVKMXBFH-SCSAIBSYSA-N
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Description

Propanamide, 2-amino-N-methoxy-N-methyl-, (R)-, is an organic compound with the molecular formula C4H9NO2. It is a colorless liquid with a pungent odor that is soluble in water and other polar solvents. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a starting material for the synthesis of other compounds. The (R)-propanamide is a chiral compound, which means it has two different stereoisomers that can exist in solution.

Scientific Research Applications

  • Bioactive Constituents Identification :

    • Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a derivative of Propanamide, was isolated from Jolyna laminarioides and exhibited chymotrypsin inhibitory activity, and antimicrobial effects against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
  • Radioligand Development for Cancer Imaging :

    • Carbon-11-labeled propanamide derivatives were designed and synthesized as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging, using positron emission tomography (PET) (Gao et al., 2011).
  • Synthesis of Antimicrobial Agents :

    • Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives showed significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
  • Spectroscopic Characterization :

    • 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide was structurally and spectroscopically characterized using ab initio calculations and IR-LD spectroscopy (Zareva, 2006).
    • Vibrational spectroscopic studies and molecular docking on (2R)-2-acetamido-N-benzyl-3-methoxy propanamide indicated its potential as an antineuropathic pain drug (Anuradha et al., 2020).

properties

IUPAC Name

(2R)-2-amino-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-4(6)5(8)7(2)9-3/h4H,6H2,1-3H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYCIUWVKMXBFH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N(C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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